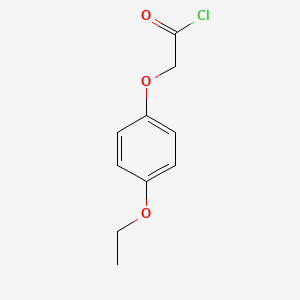

(4-Ethoxyphenoxy)acetyl chloride

Descripción

Significance of Acyl Halides as Key Intermediates in Chemical Transformations

Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.org In organic chemistry, the term most often refers to derivatives of carboxylic acids, with the general formula RCOX, where R is an alkyl or aryl group, CO is a carbonyl group, and X is a halogen. wikipedia.orgteachy.app Acyl chlorides are the most common and important subset of this class. wikipedia.org

The significance of acyl halides stems from their high reactivity, which makes them crucial intermediates in a multitude of organic syntheses. teachy.aiteachy.ai The carbonyl carbon in an acyl halide is bonded to both a halogen and an oxygen atom, both of which are strongly electron-withdrawing. This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles. teachy.app Furthermore, the halide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. taylorandfrancis.com

This inherent reactivity allows acyl halides to be readily converted into a wide array of other functional groups and compounds, including:

Carboxylic acids: Through hydrolysis (reaction with water). wikipedia.orglibretexts.org

Esters: By reacting with alcohols (alcoholysis). britannica.comwikipedia.org

Amides: By reacting with ammonia (B1221849) or primary/secondary amines (aminolysis). taylorandfrancis.combritannica.com

Acid anhydrides: Through reaction with a salt of a carboxylic acid. wikipedia.org

Aromatic ketones: Via Friedel-Crafts acylation of aromatic rings. teachy.ai

Because of this versatility, acyl halides are indispensable in the synthesis of numerous commercial products, including pharmaceuticals like aspirin, polymers such as nylon, and various dyes and advanced materials. wikipedia.orgteachy.aiteachy.ai

Overview of Aryloxyacetyl Chlorides as Versatile Building Blocks in Organic Synthesis

Aryloxyacetyl chlorides are a specific sub-class of acyl halides that feature an aryloxy group (Ar-O-) attached to the acetyl chloride moiety. This structure, represented generally as Ar-O-CH₂-COCl, makes them bifunctional reagents. The acyl chloride group provides the high reactivity for acylation reactions, while the aryloxy portion introduces a stable aromatic ring system that can be further functionalized or can impart specific properties to the final molecule.

These compounds serve as versatile building blocks because they allow for the introduction of an entire aryloxyacetic acid scaffold into a target molecule in a single step. The ether linkage is generally stable under many reaction conditions, providing a robust connection between the aromatic ring and the acetyl side chain. The reactivity of the acyl chloride function is the primary site of transformation, reacting readily with various nucleophiles. For example, chloroacetyl chloride is a widely used two-carbon bifunctional unit where the acid chloride part is used in acylations and the α-chlorine can be displaced by nucleophiles. taylorandfrancis.com Similarly, aryloxyacetyl chlorides offer a pathway to synthesize a range of derivatives such as aryloxyacetamides, aryloxyacetates, and related ketones.

Research Context and Importance of the Ethoxyphenoxy Moiety in Synthetic Chemistry

The ethoxyphenoxy moiety, specifically the 4-ethoxyphenoxy group found in (4-Ethoxyphenoxy)acetyl chloride, is of particular interest in synthetic chemistry. The presence and position of the ethoxy group (-OCH₂CH₃) on the phenyl ring are not merely passive structural elements; they actively influence the compound's electronic properties and reactivity.

The ethoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring. This electronic contribution can affect the reactivity of the aromatic ring in electrophilic substitution reactions and can also subtly modulate the reactivity of the distant acyl chloride group.

In a broader research context, the ethoxyphenoxy scaffold is found in various biologically active compounds. Its incorporation into molecular structures can influence properties such as lipophilicity, which affects how a molecule interacts with biological membranes and metabolic enzymes. Therefore, this compound serves as a key starting material for synthesizing derivatives for biological testing and developing new therapeutic agents or specialized agrochemicals.

Chemical Properties and Reactions

Below are tables detailing the properties of this compound and the typical reactions it undergoes.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 78961-78-1 bldpharm.com |

| Molecular Formula | C₁₀H₁₁ClO₂ scbt.com |

| Molecular Weight | 198.65 g/mol scbt.com |

| Appearance | Data not available, but related acyl chlorides are typically liquids or solids. britannica.comsigmaaldrich.com |

| Class | Acyl Chloride, Aryl Ether scbt.comdrugbank.com |

Table 2: Typical Reactions of this compound

| Reaction Type | Reactant | Product Type | General Significance |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | Carboxylic Acid ((4-Ethoxyphenoxy)acetic acid) | Forms the parent carboxylic acid. wikipedia.org |

| Alcoholysis | Alcohol (R'-OH) | Ester | Synthesis of (4-ethoxyphenoxy)acetate esters. libretexts.orgbritannica.com |

| Aminolysis | Amine (R'-NH₂) | Amide | Synthesis of N-substituted (4-ethoxyphenoxy)acetamides. taylorandfrancis.combritannica.com |

| Friedel-Crafts Acylation | Aromatic Compound (e.g., Benzene) | Aryl Ketone | Forms a new carbon-carbon bond to create a ketone. teachy.ai |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | Converts the acyl chloride to an alcohol. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-ethoxyphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZWSVNYNIBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxyphenoxy Acetyl Chloride

Conventional Routes for Aryloxyacetyl Chloride Synthesis

The transformation of carboxylic acids into acyl chlorides is a fundamental reaction in organic synthesis. For aryloxyacetic acids, such as (4-ethoxyphenoxy)acetic acid, several well-established chlorinating agents are commonly employed.

Carboxylic Acid Chlorination with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used method for the synthesis of acyl chlorides. masterorganicchemistry.comresearchgate.net This process is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. sci-hub.stblogspot.com The reaction is typically carried out by treating the carboxylic acid with an excess of thionyl chloride, which can also serve as the solvent. commonorganicchemistry.com Alternatively, an inert solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) can be used. commonorganicchemistry.comreddit.com The reaction mechanism involves the initial formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.com

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

For the synthesis of (4-Ethoxyphenoxy)acetyl chloride, the reaction would be: (4-EtOC₆H₄OCH₂COOH) + SOCl₂ → (4-EtOC₆H₄OCH₂COCl) + SO₂ + HCl

Often, a catalytic amount of an amide, such as N,N-dimethylformamide (DMF), is added to accelerate the reaction, particularly for less reactive carboxylic acids. google.com

Carboxylic Acid Chlorination with Oxalyl Chloride

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the conversion of carboxylic acids to acyl chlorides. commonorganicchemistry.comwikipedia.org It is often considered a milder and more selective reagent than thionyl chloride. wikipedia.org The reaction is typically performed in an inert solvent like dichloromethane at room temperature. commonorganicchemistry.com A key advantage of using oxalyl chloride is that the byproducts, carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates product isolation. wikipedia.org

The synthesis of this compound using oxalyl chloride would proceed as: (4-EtOC₆H₄OCH₂COOH) + (COCl)₂ → (4-EtOC₆H₄OCH₂COCl) + CO + CO₂ + HCl

This reaction is almost always catalyzed by N,N-dimethylformamide (DMF). blogspot.comwikipedia.org The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, an active chlorinating agent, which then reacts with the carboxylic acid. wikipedia.org

Optimization of Reaction Conditions for Yield and Selectivity

The yield and purity of the resulting acyl chloride are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of chlorinating agent, the use and amount of catalyst, reaction temperature, and reaction time. For many aryloxyacetyl chlorides, near-quantitative yields can be achieved under optimized conditions. researchgate.net

Below is a representative data table illustrating typical reaction conditions for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride and oxalyl chloride. Please note that specific optimized data for this compound is not extensively available in the public domain, and these conditions are based on general procedures for similar compounds.

Table 1: Typical Reaction Conditions for Acyl Chloride Synthesis

| Carboxylic Acid | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryloxyacetic Acid | Thionyl Chloride | None | Neat SOCl₂ | Reflux | 2-4 | >90 |

| Aryloxyacetic Acid | Thionyl Chloride | DMF (cat.) | Dichloromethane | Room Temp | 1-3 | >95 |

| Aryloxyacetic Acid | Oxalyl Chloride | DMF (cat.) | Dichloromethane | Room Temp | 1-2 | >98 |

| Alkylbenzoic Acid | Oxalyl Chloride | None (excess reagent) | Dichloromethane | 20-25 | 0.5-1 | ~75 |

This table presents typical conditions and yields for the synthesis of acyl chlorides. Actual results may vary depending on the specific substrate and experimental setup.

Advanced Synthetic Approaches and Sustainable Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the development of catalytic systems and the use of solvent-free or greener reaction protocols.

Development of Catalytic Systems for Acyl Chloride Formation

Research in this area has focused on replacing stoichiometric and often hazardous chlorinating agents with catalytic systems. While thionyl chloride and oxalyl chloride are effective, their use on an industrial scale can present challenges. Catalytic methods aim to improve the atom economy and reduce waste. For instance, processes utilizing catalysts that can be recycled are of significant interest. google.com While specific catalytic systems for the direct synthesis of this compound are not widely reported, the principles of catalytic acyl chloride formation are an active area of research.

Solvent-Free or Environmentally Benign Synthetic Protocols

Solvent-free reactions, or those that use environmentally benign solvents, are a cornerstone of green chemistry. frontiersin.orggoogle.com For the synthesis of acyl chlorides, protocols that minimize or eliminate the use of volatile organic solvents are highly desirable. Mechanochemical synthesis, which involves grinding solid reactants together, is one such solvent-free approach that has been successfully applied to the synthesis of other acetylated compounds. google.com Another approach involves using the reactants themselves as the solvent, such as in the case of using neat thionyl chloride. commonorganicchemistry.com The development of efficient solvent-free methods for the synthesis of this compound could offer significant environmental and economic benefits.

Table 2: Comparison of Conventional and Advanced Synthetic Approaches

| Feature | Conventional Methods | Advanced/Sustainable Methods |

|---|---|---|

| Reagents | Stoichiometric (e.g., SOCl₂, (COCl)₂) | Catalytic systems, less hazardous reagents |

| Solvents | Often uses organic solvents (e.g., DCM) | Solvent-free or benign solvents (e.g., water, ionic liquids) |

| Byproducts | Gaseous but can be corrosive (HCl, SO₂) | Minimized waste, recyclable byproducts |

| Efficiency | High yields, well-established | Often high yields, may require more development |

| Sustainability | Lower atom economy, potential environmental concerns | Higher atom economy, reduced environmental impact |

This table provides a general comparison of the different synthetic strategies.

Research on Scale-Up and Process Chemistry of this compound Production

Research into the scale-up and process chemistry of this compound production focuses on optimizing the efficiency, safety, and economic viability of the established synthetic route. Key areas of investigation include the selection of reagents, reaction conditions, and purification methods suitable for large-scale industrial manufacture.

A critical aspect of process chemistry is the choice of the chlorinating agent for converting (4-Ethoxyphenoxy)acetic acid to the final product. While several reagents can effect this transformation, thionyl chloride is frequently preferred for industrial applications. Its primary advantage lies in the nature of its byproducts. The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide and hydrogen chloride, both of which are gases at typical reaction temperatures. libretexts.org This simplifies the purification process, as the gaseous byproducts can be easily vented and scrubbed, leaving a crude product that can be purified by distillation.

The table below outlines the key parameters and findings from research focused on the process chemistry of acyl chloride synthesis, which are directly applicable to the production of this compound.

Table 1: Process Chemistry Parameters for the Synthesis of this compound

| Parameter | Research Finding/Consideration | Rationale |

|---|---|---|

| Precursor Synthesis | Williamson ether synthesis using 4-ethoxyphenol (B1293792) and chloroacetic acid in the presence of a base like sodium hydroxide (B78521). google.com | A well-understood, high-yielding reaction that is cost-effective for industrial scale. |

| Chlorinating Agent | Thionyl chloride (SOCl₂) is often the preferred reagent. libretexts.org | Byproducts (SO₂ and HCl) are gaseous, simplifying product isolation and purification. libretexts.org |

| Solvent | The reaction is often run neat or in a high-boiling inert solvent like toluene (B28343) or xylene. | Avoids side reactions and facilitates the removal of gaseous byproducts. The solvent choice can also aid in temperature control. |

| Temperature Control | The chlorination reaction is exothermic and requires careful temperature management. | Maintaining an optimal temperature prevents the formation of impurities and ensures a controlled reaction rate. |

| Byproduct Management | Gaseous HCl and SO₂ must be scrubbed using a basic solution (e.g., a sodium hydroxide scrubber). | Essential for environmental safety and regulatory compliance. |

| Purification | Fractional distillation under reduced pressure is the standard method for purifying the final product. | This compound has a relatively high boiling point, and vacuum distillation prevents thermal decomposition. |

| Materials of Construction | Glass-lined or corrosion-resistant alloy reactors are necessary. | The presence of hydrogen chloride and the chlorinating agent creates a highly corrosive environment. |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-Ethoxyphenoxy)acetic acid |

| 4-Ethoxyphenol |

| Chloroacetic acid |

| Hydrogen chloride |

| Oxalyl chloride |

| Phosphorus pentachloride |

| Sodium hydroxide |

| Sulfur dioxide |

| Thionyl chloride |

| Toluene |

Mechanistic Investigations of 4 Ethoxyphenoxy Acetyl Chloride Reactivity

Detailed Studies of Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for acyl chlorides, including (4-ethoxyphenoxy)acetyl chloride, is nucleophilic acyl substitution. This reaction proceeds via a well-established addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a leaving group and forming the substituted product.

Electronic and Steric Effects of the Ethoxyphenoxy Group on Electrophilicity

The reactivity of the carbonyl group in this compound is modulated by the electronic and steric properties of the (4-ethoxyphenoxy) group.

Steric Effects: The (4-ethoxyphenoxy) group is sterically more demanding than a simple alkyl or aryl group. This steric bulk can hinder the approach of the nucleophile to the carbonyl carbon. The degree of steric hindrance will depend on the size of the incoming nucleophile. For smaller nucleophiles, the effect may be minimal, but for larger, more sterically hindered nucleophiles, the reaction rate may be significantly reduced compared to less substituted acyl chlorides.

Role of the Chloride Leaving Group in Reaction Kinetics

The chloride ion is an excellent leaving group in nucleophilic acyl substitution reactions. Its ability to stabilize the negative charge that develops as it departs is a key factor in the rapid kinetics of these reactions. The stability of the chloride anion is a consequence of the high electronegativity of chlorine and the relatively large size of the ion, which allows for effective dispersal of the negative charge.

The rate of the nucleophilic acyl substitution reaction is often dependent on both the concentration of the acyl chloride and the nucleophile, indicating a bimolecular process. The rate-determining step is typically the initial nucleophilic attack to form the tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion is generally a fast process.

Stereochemical Analysis of Transformations Involving this compound

For instance, if this compound were to react with a chiral alcohol, the resulting ester would be a mixture of diastereomers if the reaction proceeded through a non-stereospecific pathway. The planar nature of the acyl chloride carbonyl group allows for nucleophilic attack from either face. In the absence of any directing groups or chiral catalysts, a racemic or diastereomeric mixture would be expected if a new stereocenter is formed at the carbonyl carbon.

Elucidation of Reaction Intermediates and Transition State Structures

The key reaction intermediate in the nucleophilic acyl substitution of this compound is the tetrahedral intermediate. This species has a central carbon atom that is sp3-hybridized, bonded to the original carbonyl oxygen (which now carries a negative charge), the incoming nucleophile, the chloride, and the (4-ethoxyphenoxy)methyl group.

The transition state leading to this intermediate involves the partial formation of the bond between the nucleophile and the carbonyl carbon and the partial breaking of the carbon-oxygen pi bond. The geometry of this transition state is thought to be somewhere between the trigonal planar reactant and the tetrahedral intermediate. A second transition state is associated with the collapse of the tetrahedral intermediate, involving the reformation of the carbon-oxygen double bond and the breaking of the carbon-chlorine bond.

Direct experimental observation of these transient species for this compound is challenging due to their short lifetimes. Spectroscopic techniques such as low-temperature NMR or ultrafast spectroscopy could potentially be employed to detect or infer their existence.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools for investigating reaction mechanisms, including those of acyl chlorides. Quantum chemical calculations can be used to model the electronic structure, geometries, and energies of reactants, intermediates, transition states, and products.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to provide detailed insights into the reactivity of this compound. These calculations can be used to:

Determine the geometry and electronic structure: The optimized geometry of the molecule can be calculated, providing information on bond lengths and angles. The distribution of electron density and the molecular electrostatic potential can reveal the electrophilic nature of the carbonyl carbon.

Calculate reaction energies and activation barriers: By modeling the entire reaction pathway, including transition states, the activation energy for the nucleophilic attack can be calculated. This would provide a quantitative measure of the reactivity and allow for comparison with other acyl chlorides.

Analyze the electronic and steric effects: The influence of the (4-ethoxyphenoxy) group on the reactivity could be systematically studied by comparing the calculated properties of this compound with those of simpler analogues like phenoxyacetyl chloride or acetyl chloride.

Molecular Dynamics Simulations for Solvent Effects on Reaction Pathways

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering atomic-level insights into the influence of solvent molecules on chemical reactions. easychair.orgeasychair.org By simulating the motions of atoms over time, MD provides a detailed picture of the dynamic interactions between a solute, such as this compound, and the surrounding solvent molecules. easychair.org These simulations are crucial for understanding how solvents can alter reaction mechanisms, stabilize transition states, and ultimately control reaction rates and product distributions. nih.gov The choice of solvent can significantly impact the reaction pathway, favoring one mechanism over another by altering the energy landscape of the reaction. wikipedia.orgresearchgate.net

The effect of a solvent on a chemical reaction is multifaceted, arising from a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org The polarity and protic nature of the solvent are particularly important. Polar solvents, for instance, are adept at stabilizing charged species, such as carbocation intermediates or polar transition states, which can accelerate reactions that proceed through such species. wikipedia.org MD simulations can explicitly model these interactions, providing a quantitative understanding of their role in the reaction process. easychair.org

Research Findings from Simulated Reaction Environments

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, we can infer its behavior by examining simulations of analogous acyl chlorides and the well-established principles of solvent effects on their reactivity. nih.gov Studies on simpler acyl chlorides, like acetyl chloride, reveal a high sensitivity to the ionizing power and nucleophilicity of the solvent, which is consistent with significant C-Cl bond cleavage in the transition state. nih.gov

For this compound, MD simulations would likely focus on two key reaction mechanisms: a bimolecular nucleophilic substitution (SN2) pathway and a dissociative pathway with carbocationic character (SN1-like). The simulations would track the trajectories of the atoms in different solvent environments to determine the free energy profile for each pathway.

In a typical MD study, the system would be set up with a single molecule of this compound surrounded by a large number of solvent molecules (e.g., water, ethanol (B145695), acetonitrile (B52724), or a non-polar solvent like dioxane) in a simulation box. The interactions between all atoms would be described by a force field. By running the simulation at a specific temperature and pressure, one can observe how the solvent molecules arrange themselves around the acyl chloride and how this solvent shell influences the breaking of the C-Cl bond and the approach of a nucleophile.

Expected Influence of Solvent Polarity and Protic Nature:

Polar Protic Solvents (e.g., Water, Ethanol): In these solvents, MD simulations would likely show strong hydrogen bonding between the solvent and the carbonyl oxygen of the this compound. This interaction would polarize the carbonyl group, making the acyl carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, these solvents would effectively solvate the leaving chloride ion, stabilizing the transition state and accelerating the reaction. For a reaction with significant charge separation in the transition state, such as an SN1-like pathway, the rate of reaction is expected to increase with increasing solvent polarity. wikipedia.org

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide): These solvents possess significant dipole moments that can stabilize polar transition states but lack the ability to form strong hydrogen bonds as donors. wikipedia.org MD simulations would illustrate the stabilization of the transition state through dipole-dipole interactions. The reaction rate in these solvents would be expected to be faster than in non-polar solvents but might be slower than in polar protic solvents if hydrogen bonding plays a crucial role in stabilizing the transition state or the leaving group.

Non-Polar Solvents (e.g., Dioxane, Toluene): In non-polar environments, the simulations would show weaker interactions between the solvent and the acyl chloride, primarily van der Waals forces. wikipedia.org The lack of stabilization for polar intermediates or transition states would likely lead to a slower reaction rate compared to polar solvents. In such cases, the reaction might be forced to proceed through a more concerted SN2 mechanism, as the formation of ionic intermediates would be energetically unfavorable. Studies on the amidation of aroyl chlorides have shown that non-polar solvents like dioxane can favor different reaction pathways, leading to the formation of imides instead of amides, highlighting the critical role of the solvent in directing the reaction outcome. nih.gov

The following interactive table summarizes the hypothetical influence of different solvent types on the reaction pathway of this compound, based on established principles of solvolysis for similar compounds. wikipedia.orgnih.gov

| Solvent Type | Dominant Solute-Solvent Interactions | Expected Effect on C-Cl Bond Cleavage | Favored Reaction Pathway | Predicted Relative Rate |

| Polar Protic | Hydrogen Bonding, Dipole-Dipole | Accelerated | SN1-like or highly polar SN2 | High |

| Polar Aprotic | Dipole-Dipole | Moderately Accelerated | Polar SN2 | Moderate |

| Non-Polar | Van der Waals Forces | Minimally Affected | Concerted SN2 | Low |

The data in the table above is a representation of expected trends based on chemical principles.

Data from Simulated Solvolysis Studies

To quantify the solvent effects, MD simulations can be used to calculate the potential of mean force (PMF) along the reaction coordinate (e.g., the C-Cl bond distance). The height of the energy barrier on the PMF profile corresponds to the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

The table below presents hypothetical activation energies for the solvolysis of this compound in different solvents, as might be determined from MD simulations. These values are illustrative and based on the expected trends from studies of similar acyl chlorides. nih.gov A lower activation energy in polar solvents reflects the stabilization of the transition state.

| Solvent | Dielectric Constant (approx.) | Dominant Nucleophile | Hypothetical Activation Energy (kJ/mol) |

| Water | 80 | H₂O | 65 |

| Ethanol | 24 | EtOH | 75 |

| Acetonitrile | 37 | Solvent-assisted | 85 |

| Dioxane | 2.2 | Trace H₂O or other nucleophile | 100 |

The data in the table above is a representation of expected trends based on chemical principles.

These simulated data would be invaluable for building predictive models of reactivity and for selecting the optimal solvent to achieve a desired reaction outcome in a laboratory or industrial setting. The insights gained from such simulations complement experimental studies and contribute to a more profound understanding of chemical processes in solution. nih.gov

Applications of 4 Ethoxyphenoxy Acetyl Chloride in Advanced Organic Synthesis

Formation of Amides, Esters, and Other Functionalized Carbonyl Derivatives

The high reactivity of the acetyl chloride group makes (4-Ethoxyphenoxy)acetyl chloride an excellent reagent for the introduction of the (4-ethoxyphenoxy)acetyl moiety into a wide range of molecules. This is particularly evident in its reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.

N-Acylation Reactions for the Construction of Nitrogen-Containing Heterocycles

N-acylation is a fundamental transformation in organic chemistry, and this compound serves as an efficient acylating agent for various nitrogen-containing compounds. This reaction is pivotal in the synthesis of a diverse array of nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The general reaction involves the attack of the nitrogen nucleophile on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride.

The synthesis of N-arylacetamides, for instance, can be readily achieved by reacting this compound with primary aromatic amines. This straightforward reaction provides access to a library of substituted amides with potential biological activities. The reaction conditions are typically mild, often carried out in the presence of a base to neutralize the HCl byproduct.

| Amine Reactant | Product | Reaction Conditions | Reference |

| Aniline | N-phenyl-2-(4-ethoxyphenoxy)acetamide | Base (e.g., pyridine, triethylamine), inert solvent | sci-hub.se |

| 4-Chloroaniline | N-(4-chlorophenyl)-2-(4-ethoxyphenoxy)acetamide | Base, solvent (e.g., Dichloromethane) | nih.gov |

| p-Toluidine | N-(p-tolyl)-2-(4-ethoxyphenoxy)acetamide | Base, solvent (e.g., Dichloromethane) | nih.gov |

These N-acylation reactions are not limited to simple amines; they can be extended to more complex nitrogen-containing heterocyclic systems, providing a pathway to functionalized derivatives with tailored properties.

Esterification and Transesterification for Complex Molecule Assembly

Similar to N-acylation, this compound readily undergoes esterification with alcohols to furnish the corresponding esters. This transformation is a cornerstone in the synthesis of complex molecules, including natural products and their analogues. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the carbonyl carbon of the acyl chloride.

The synthesis of various esters has been reported, highlighting the versatility of this reagent. For example, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) proceeds efficiently to yield the corresponding methyl or ethyl esters. bldpharm.com Furthermore, this methodology can be applied to more complex alcohols, facilitating the assembly of intricate molecular frameworks. The synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) demonstrates the utility of related chloroacetates in the alkylation of phenols, a reaction that can be conceptually extended to the use of this compound with appropriate substrates. walisongo.ac.idwalisongo.ac.id

| Alcohol Reactant | Product | Reaction Conditions | Reference |

| Methanol | Methyl 2-(4-ethoxyphenoxy)acetate | Base (optional), inert solvent | bldpharm.com |

| Ethanol | Ethyl 2-(4-ethoxyphenoxy)acetate | Base (optional), inert solvent | mdpi.com |

| Diethanolamine | 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | Base, solvent | kemdikbud.go.id |

Friedel-Crafts Acylation Reactions Employing this compound

The Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds to aromatic rings, leading to the synthesis of aryl ketones. This compound is a suitable acylating agent in this reaction, enabling the introduction of the (4-ethoxyphenoxy)acetyl group onto an aromatic substrate.

Regioselectivity Control in Aromatic Acylations

A key aspect of Friedel-Crafts acylation is controlling the regioselectivity, that is, the position of acylation on the aromatic ring. The directing effect of the substituents already present on the aromatic substrate plays a crucial role. For electron-rich aromatic compounds like anisole (B1667542), the incoming acyl group is directed to the ortho and para positions. The ethoxy group in this compound itself is an electron-donating group, which can influence the reactivity and regioselectivity of the acylation reaction. In the case of anisole reacting with acetyl chloride, a mixture of 2-methoxy acetophenone (B1666503) and 4-methoxy acetophenone is typically obtained, with the para isomer being the major product due to reduced steric hindrance. youtube.comvedantu.com A similar outcome can be expected with this compound.

| Aromatic Substrate | Major Product | Catalyst | Reference |

| Anisole | 4-Methoxyacetophenone | Anhydrous Aluminium Chloride | youtube.comprocat.in |

| Toluene (B28343) | 4-Methylacetophenone | Anhydrous Aluminium Chloride | youtube.com |

The choice of catalyst, solvent, and reaction temperature can also be optimized to enhance the selectivity for a particular isomer.

Synthesis of Functionalized Phenoxyacetophenones and Analogues

The Friedel-Crafts acylation using this compound provides a direct route to functionalized phenoxyacetophenones. These compounds are valuable intermediates in medicinal chemistry and materials science. For instance, the acylation of phenol (B47542) would lead to the formation of 1-(4-hydroxyphenyl)-2-(4-ethoxyphenoxy)ethan-1-one. Such structures are of interest due to their potential biological activities. The synthesis of related compounds like 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones has been reported, highlighting the importance of this class of molecules as enzyme inhibitors. nih.gov

| Aromatic Substrate | Product | Significance |

| Phenol | 1-(4-hydroxyphenyl)-2-(4-ethoxyphenoxy)ethan-1-one | Precursor for biologically active molecules |

| Anisole | 1-(4-methoxyphenyl)-2-(4-ethoxyphenoxy)ethan-1-one | Intermediate for fine chemicals |

The versatility of this reaction allows for the synthesis of a wide range of analogues by simply varying the aromatic substrate, opening up avenues for the development of new compounds with desired properties.

Cycloaddition Reactions via In Situ Ketene (B1206846) Generation

This compound can serve as a precursor for the in situ generation of (4-ethoxyphenoxy)ketene. Ketenes are highly reactive species that readily participate in cycloaddition reactions, providing a powerful method for the construction of four-membered rings. The ketene is typically generated by treating the acyl chloride with a non-nucleophilic base, such as triethylamine, which removes a proton from the α-carbon and eliminates the chloride ion.

Once formed, the (4-ethoxyphenoxy)ketene can undergo [2+2] cycloaddition reactions with various unsaturated partners, such as alkenes and imines. The reaction with an imine, known as the Staudinger cycloaddition, is a classic method for the synthesis of β-lactams (azetidin-2-ones), which are core structures in many important antibiotics. The cycloaddition is believed to proceed through a zwitterionic intermediate, which then collapses to form the four-membered ring.

The stereochemistry of the resulting β-lactam is a critical aspect of this reaction and can often be controlled by the choice of reactants and reaction conditions. The reaction of a ketene with an imine offers a direct and efficient route to these valuable heterocyclic compounds. researchgate.netnih.govresearchgate.netlookchem.com

| Ketene Precursor | Unsaturated Partner | Product Type |

| This compound | Imine | β-Lactam |

| This compound | Alkene | Cyclobutanone |

The in situ generation of ketenes from acyl chlorides like this compound and their subsequent cycloaddition reactions represent a sophisticated strategy for the rapid assembly of complex cyclic systems.

Staudinger Synthesis of β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, stands as a cornerstone for the synthesis of β-lactams, the core structural motif of penicillin and related antibiotics. In this reaction, this compound would serve as a precursor to generate the corresponding (4-ethoxyphenoxy)ketene. This ketene intermediate, formed in situ by dehydrohalogenation with a tertiary amine base, would then react with an imine.

The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome—whether the cis or trans β-lactam is formed—is heavily influenced by the electronic properties of the substituents on both the ketene and the imine. Electron-donating groups on the ketene component generally favor the formation of the cis product. The 4-ethoxy group on the phenoxy ring of the titular compound would be expected to exert an electron-donating effect, thus potentially biasing the cycloaddition towards the cis-β-lactam. However, without specific experimental studies involving this compound, this remains a theoretical projection.

Scope and Limitations of Ketene-Imine Cycloadditions in Asymmetric Synthesis

The development of asymmetric variants of the Staudinger reaction, which allow for the selective synthesis of one enantiomer of the β-lactam product, is a significant area of research. This is often achieved through the use of chiral auxiliaries or, more elegantly, through chiral catalysts. These catalysts, typically nucleophilic in nature, can interact with the ketene to form a chiral enolate intermediate, which then dictates the stereochemical course of the reaction with the imine.

The application of this compound in this context would involve its conversion to (4-ethoxyphenoxy)ketene and subsequent reaction with a prochiral imine in the presence of a chiral catalyst. The steric and electronic properties of the (4-ethoxyphenoxy)ketene would play a crucial role in the efficiency and stereoselectivity of such a reaction. The bulky phenoxy group could influence the approach of the imine to the ketene-catalyst complex. However, a detailed understanding of the scope and limitations, including which imines and catalysts are most effective with this specific ketene, requires empirical data that is not currently available in the surveyed literature.

Role as a Key Building Block in Multi-Step Total Synthesis

The utility of a chemical reagent is often demonstrated through its successful incorporation into the total synthesis of complex, biologically active molecules. The (4-ethoxyphenoxy)acetyl moiety, if incorporated into a larger molecule, could impart specific properties.

Strategies for Constructing Complex Molecular Architectures

In the context of multi-step synthesis, this compound could be envisioned as a building block for introducing a substituted phenoxyacetic acid substructure. This could be achieved by reacting the acid chloride with a nucleophilic site, such as an alcohol or an amine, on a complex intermediate. The resulting ester or amide could then be carried through subsequent synthetic steps. The ethoxy group provides a point for potential modification later in the synthesis, or it could be a key feature for biological activity. Unfortunately, no specific examples of total syntheses employing this compound as a key building block have been identified in the performed searches.

Derivatization for Novel Chemical Entities

Analytical and Spectroscopic Characterization Techniques for Research on 4 Ethoxyphenoxy Acetyl Chloride

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of (4-Ethoxyphenoxy)acetyl chloride. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments provides a complete picture of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethoxy group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling with each other. The aromatic protons on the phenoxy ring would typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. A singlet would be anticipated for the methylene protons adjacent to the carbonyl group (-O-CH₂-COCl).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key expected signals include those for the carbonyl carbon of the acetyl chloride group, the various aromatic carbons (with those bonded to oxygen appearing at a higher chemical shift), the methylene carbons of the ethoxy and acetyl groups, and the methyl carbon of the ethoxy group.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethoxy group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.

It is important to note that specific chemical shift values and coupling constants would be determined from experimental data, which is not publicly available at the time of this writing. The following table provides hypothetical data for illustrative purposes.

| Proton (¹H) Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethoxy) | 1.40 | Triplet | 7.0 |

| -O-CH₂- (ethoxy) | 4.05 | Quartet | 7.0 |

| -O-CH₂-COCl | 4.80 | Singlet | N/A |

| Aromatic Protons | 6.90 | Doublet | 9.0 |

| Aromatic Protons | 7.00 | Doublet | 9.0 |

| Carbon (¹³C) Assignment | Hypothetical Chemical Shift (ppm) |

| CH₃ (ethoxy) | 14.8 |

| -O-CH₂- (ethoxy) | 63.8 |

| -O-CH₂-COCl | 72.5 |

| Aromatic C-H | 115.0 |

| Aromatic C-H | 121.0 |

| Aromatic C-O | 152.0 |

| Aromatic C-O | 157.0 |

| C=O (acetyl chloride) | 170.0 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. The most prominent of these would be the strong stretching vibration of the carbonyl group (C=O) in the acetyl chloride moiety, which is expected to appear at a high wavenumber, typically in the range of 1785-1815 cm⁻¹. This high frequency is characteristic of highly reactive acyl chlorides. osti.gov Another key feature would be the C-O stretching vibrations of the aryloxy group, which would likely be observed in the region of 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₀H₁₁ClO₃), the expected exact mass can be calculated with high precision. Fragmentation analysis, typically performed using techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), provides valuable structural information. Expected fragmentation patterns would involve the loss of the chlorine atom, the acetyl group, or the ethoxy group, leading to characteristic fragment ions that can be used to confirm the structure of the molecule.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. However, due to the high reactivity and thermal lability of acyl chlorides like this compound, direct GC analysis can be challenging, often leading to on-column degradation and inaccurate results. A common and more reliable approach is to derivatize the acyl chloride prior to analysis. This involves converting the reactive acyl chloride into a more stable derivative, such as an ester or an amide. For instance, reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a base would yield the corresponding stable ester, which can then be readily analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. Similar to GC, the direct analysis of this compound by reversed-phase HPLC can be problematic due to its reactivity with the aqueous mobile phases typically used. Therefore, derivatization is also a common strategy in HPLC analysis. The acyl chloride can be reacted with a suitable nucleophile to form a stable, UV-active derivative, which can then be separated and quantified using a UV detector. The choice of derivatizing agent can be tailored to enhance the detectability of the compound. By using a validated HPLC method, the purity of this compound can be accurately determined, and the levels of any impurities can be quantified.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This method would be invaluable for unequivocally confirming the molecular structure and determining the solid-state conformation of this compound. The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's geometry and potential intermolecular interactions in the solid state.

To perform X-ray crystallography, a suitable single crystal of the compound must be obtained. This is often a challenging step, as it requires growing a well-ordered crystal of sufficient size and quality. The process typically involves dissolving the purified compound in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly, or by carefully layering a precipitant solvent.

As of the current literature survey, there are no publicly available crystal structure data for this compound in crystallographic databases such as the Cambridge Structural Database (CSD). The successful growth of a suitable crystal would allow for the determination of its crystallographic parameters.

Table 2: Hypothetical Crystallographic Data Presentation for this compound

| Parameter | Value |

| Empirical formula | C10H11ClO3 |

| Formula weight | 214.64 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? Å3 |

| Z | ? |

| Density (calculated) | ? g/cm3 |

Note: This table represents a template for the type of data that would be obtained from a successful X-ray crystallographic analysis. The fields are currently populated with "To be determined" or "?" as no experimental data has been reported.

Should a crystalline form of this compound be successfully analyzed, the resulting structural information would be a significant contribution to the chemical literature, providing a benchmark for computational studies and a deeper understanding of its reactivity and physical properties.

Future Research Trajectories and Emerging Trends in 4 Ethoxyphenoxy Acetyl Chloride Chemistry

Development of Highly Selective and Stereoselective Transformations

The reactivity of the acyl chloride functional group in (4-Ethoxyphenoxy)acetyl chloride makes it a prime candidate for a wide range of transformations. A key area of future research lies in achieving high levels of selectivity—both in terms of regioselectivity in reactions involving the aromatic ring and stereoselectivity when new chiral centers are formed.

Current research in acylation reactions has demonstrated the potential of solid acid catalysts, such as zeolites, to direct the position of substitution on aromatic rings. For instance, in the acetylation of toluene (B28343), H-ZSM-5 zeolite catalysts have shown high selectivity for the para-isomer, 4-methylacetophenone. researchgate.net This selectivity is attributed to the catalyst's specific pore size and acidic properties. researchgate.net Future work on this compound could explore similar catalytic systems to control reactions at the phenoxy ring, or to develop catalysts that enable selective acylation of complex polyfunctional substrates.

Stereoselectivity is crucial when synthesizing chiral molecules, particularly for pharmaceutical applications. A reaction is stereoselective when it preferentially forms one stereoisomer over another. khanacademy.org For reactions involving this compound and a chiral nucleophile, the development of chiral catalysts or auxiliaries could enable the synthesis of a single desired enantiomer or diastereomer. The principles of stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, could also be applied. khanacademy.org Research into chiral phase-transfer catalysts or metal-based asymmetric catalysts could lead to novel, highly stereoselective methods for incorporating the (4-ethoxyphenoxy)acetyl moiety.

Table 1: Examples of Selective Catalytic Transformations

| Catalyst Type | Reaction Type | Potential Application for this compound | Research Goal |

| Zeolites (e.g., H-ZSM-5) | Friedel-Crafts Acylation | Selective acylation of aromatic substrates | High regioselectivity (ortho, meta, para) |

| Chiral Lewis Acids | Nucleophilic Acyl Substitution | Asymmetric synthesis of esters and amides | High enantiomeric excess |

| Organocatalysts (e.g., Chiral Amines) | Kinetic Resolution | Separation of racemic alcohols via acylation | High selectivity factor (s) |

Exploration of Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent green and sustainable alternatives to traditional synthetic methods, often allowing for reactions to occur under mild conditions with high selectivity. The application of these technologies to the chemistry of this compound is a promising and largely unexplored frontier.

Photocatalysis uses light to activate a catalyst, which can then initiate a chemical reaction. Research has shown that semiconductor materials like sulfated ceria (CeO2) can effectively degrade related phenoxyacetic acid compounds under UV irradiation. mdpi.com This suggests the potential for using photocatalysis not only for degradation but also for synthetic transformations. For example, photocatalytic methods could be developed for the generation of acyl radicals from this compound, which could then participate in novel carbon-carbon or carbon-heteroatom bond-forming reactions that are difficult to achieve through traditional thermal methods.

Electrocatalysis utilizes electrical potential to drive chemical reactions. Recent advancements have led to the development of automated electrochemical flow platforms capable of performing reactions like C-N cross-couplings. chemrxiv.org Such systems could be adapted for reactions involving this compound, for instance, in its reaction with amines to form amides under controlled electrochemical conditions. This approach could minimize the use of chemical oxidants or reductants, reducing waste and improving the safety profile of the synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, offering benefits such as improved safety, consistency, and the ability to scale up production rapidly. Automated synthesis platforms, which combine robotics and software control, further enhance the efficiency of chemical synthesis. nih.gov

This compound is an ideal candidate for integration into these advanced systems. Its high reactivity means that reactions can often be completed in the short residence times typical of flow reactors. Automated platforms could enable the rapid synthesis and screening of libraries of derivatives made from this compound. For example, by merging solid-phase synthesis with continuous-flow operation, it is possible to automate multi-step syntheses of complex molecules like the pharmaceutical agent prexasertib. nih.gov A similar strategy could be employed where this compound is passed through a series of columns containing different polymer-bound nucleophiles to generate a library of esters and amides for biological screening. nih.gov

These automated systems, sometimes referred to as "Chemputers," can handle reaction, workup, and purification steps, allowing for on-demand synthesis of molecules. nih.gov The development of a chemical "recipe file" for reactions involving this compound would allow for the automated synthesis of a wide range of derivatives by simply changing the starting materials fed into the system. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can predict the properties and reactivity of molecules, guiding experimental work and reducing the time and cost of research and development.

For this compound, computational modeling can be applied in several key areas. Quantum mechanical calculations can be used to model the electronic structure of the molecule, predicting its reactivity towards various nucleophiles and helping to elucidate reaction mechanisms. This can aid in the selection of optimal reaction conditions and catalysts.

Furthermore, in the context of drug design, molecular docking studies can predict how molecules derived from this compound might bind to biological targets like proteins or enzymes. For example, researchers have used molecular design to predict the binding modes of novel sulfonamide derivatives in the active site of human carbonic anhydrase IX, an enzyme implicated in cancer. nih.gov Similar in silico screening could be performed on virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological testing. This predictive power helps to focus synthetic efforts on compounds with the highest probability of success.

Design and Synthesis of New Chemical Entities Utilizing the (4-Ethoxyphenoxy)acetyl Moiety in Novel Architectures

The (4-ethoxyphenoxy)acetyl group is a valuable building block for the construction of new chemical entities (NCEs) with potential applications in medicine and agriculture. Its structure combines an aromatic ring, an ether linkage, and a reactive acyl group, providing multiple points for modification and incorporation into larger, more complex molecular architectures.

Future research will focus on using this moiety as a key component in the rational design of novel bioactive compounds. The phenoxyacetic acid scaffold, which can be derived from the hydrolysis of this compound, is a known pharmacophore and has been used in the development of herbicides. nih.gov By elaborating on this core structure, it is possible to design new agents with improved properties. For instance, researchers have created novel 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives that act as pro-herbicides with a broad spectrum of activity. nih.gov

In medicinal chemistry, the (4-ethoxyphenoxy)acetyl moiety can be incorporated into molecules designed to interact with specific biological targets. The synthesis of compounds like Muraglitazar, a dual agonist for peroxisome proliferator-activated receptors (PPARs), showcases the utility of related phenoxy-containing building blocks in creating drugs for metabolic diseases. scilit.com Similarly, the synthesis of novel sulfonamide derivatives for use as anticancer agents highlights the modular nature of modern drug design, where different fragments are combined to achieve a desired biological effect. nih.govresearchgate.net The continued exploration of new reactions and synthetic strategies involving this compound will undoubtedly lead to the discovery of NCEs with unique and valuable properties.

Q & A

Basic: How can researchers optimize the synthesis of (4-Ethoxyphenoxy)acetyl chloride under reflux conditions?

Methodological Answer:

The synthesis typically involves reacting 4-ethoxyphenol with chloroacetyl chloride in anhydrous acetone under reflux. Key parameters include:

- Molar Ratios : A 10% molar excess of chloroacetyl chloride ensures complete conversion of the phenolic substrate.

- Catalyst : Anhydrous potassium carbonate (2.5 equivalents) facilitates deprotonation of the phenol.

- Reflux Duration : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) until the starting material disappears (~8 hours) .

- Workup : Post-reflux, extract the product with ether, wash with 10% NaOH to remove unreacted phenol, and dry over anhydrous Na₂SO₄.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- TLC : Use hexane:ethyl acetate (3:1) to monitor reaction progress and verify purity .

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.4 ppm (triplet, -OCH₂CH₃), δ 4.0–4.5 ppm (quartet, -OCH₂CH₃ and -COCl), and aromatic protons at δ 6.8–7.2 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 213.0425 (calculated for C₁₀H₁₁ClO₃) .

- Elemental Analysis : Carbon and hydrogen content should align within ±0.5% of theoretical values .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear butyl rubber gloves (0.3 mm thickness, EN374-certified), splash goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which are highly flammable and corrosive.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water contact to prevent violent hydrolysis .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to minimize degradation .

Advanced: How can reaction mechanisms be elucidated for the acylation of 4-ethoxyphenol?

Methodological Answer:

- Kinetic Studies : Conduct time-resolved ¹H NMR to track intermediate formation (e.g., phenoxide ion).

- Isotopic Labeling : Use ¹⁸O-labeled 4-ethoxyphenol to confirm nucleophilic attack at the carbonyl carbon .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for the SN₂-type acyl transfer .

Advanced: How does this compound degrade under varying storage conditions?

Methodological Answer:

- Thermal Stability : Accelerated degradation studies (40–60°C) with HPLC monitoring reveal hydrolysis to (4-ethoxyphenoxy)acetic acid. Degradation follows first-order kinetics (k = 0.012 h⁻¹ at 25°C) .

- Moisture Sensitivity : Karl Fischer titration shows a 5% water content increases hydrolysis rate by 300%. Store with molecular sieves (3Å) to extend shelf life .

Advanced: How can impurities like dichloroacetyl chloride be quantified in this compound?

Methodological Answer:

- UPLC-MS/MS : Use a pre-column derivatization method with 2,4-dinitrophenylhydrazine (DNPH).

- Validation : Achieve LOQ ≤ 0.1 ppm with RSD < 5% across triplicate runs.

Advanced: What ecological impact assessments are relevant for this compound?

Methodological Answer:

- Aquatic Toxicity : Follow OECD 203 guidelines using Daphnia magna. LC₅₀ values (96 hours) are typically 2.4 mg/L, indicating moderate toxicity .

- Biodegradation : Use OECD 301F respirometry; <10% biodegradation in 28 days suggests persistence. Recommend advanced oxidation processes (AOPs) for wastewater treatment .

Advanced: How can discrepancies in reaction yields be resolved across studies?

Methodological Answer:

- Source Analysis : Compare solvent purity (e.g., anhydrous acetone vs. technical grade) and catalyst activity (fresh vs. recycled K₂CO₃).

- Statistical Tools : Apply ANOVA to datasets (e.g., n=5 replicates) to identify outliers. A 15% yield variation may stem from incomplete phenol deprotonation .

Advanced: What strategies enable the synthesis of pharmaceutical derivatives from this compound?

Methodological Answer:

- Amide Coupling : React with primary amines (e.g., benzylamine) in THF using DIPEA as a base to form (4-ethoxyphenoxy)acetamides.

- Prodrug Design : Esterify with hydroxyl-bearing drugs (e.g., dexamethasone) via Steglich esterification (DCC/DMAP) .

- Purity Criteria : Confirm derivatives by ≥98% HPLC purity (C18 column, 254 nm) .

Advanced: How is compatibility assessed in multi-step reactions involving this compound?

Methodological Answer:

- Compatibility Screening : Test stability in common solvents (DMF, DMSO) via ¹³C NMR over 24 hours.

- Reaction Telescoping : Directly use the crude acyl chloride in subsequent steps (e.g., Grignard reactions) to avoid isolation losses.

- Byproduct Analysis : GC-MS identifies side products like ethoxybenzene (from over-alkylation), mitigated by controlled reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.